molecular formula C20H29NO3 B7052369 N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

Cat. No.: B7052369
M. Wt: 331.4 g/mol
InChI Key: KCECMDBVGNQPCM-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a naphthalene core, a carboxamide group, and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the hydroxyoxolan moiety, which can be synthesized from commercially available 2-deoxy-D-ribose through reduction and dehydration/cyclization in an acidic aqueous solution . The naphthalene core is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carboxamide group would yield an amine derivative.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or activators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and oxolane-containing molecules, such as:

Uniqueness

What sets N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-18(2)7-8-19(3,4)16-11-14(5-6-15(16)18)17(22)21-12-20(23)9-10-24-13-20/h5-6,11,23H,7-10,12-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCECMDBVGNQPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NCC3(CCOC3)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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